2-Phenylglycine 3,3,5-trimethylcyclohexyl ester
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Overview
Description
2-Phenylglycine 3,3,5-trimethylcyclohexyl ester is an organic compound with the molecular formula C17H25NO2 and a molecular weight of 275.43 g/mol . It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a phenyl group, and the carboxyl group is esterified with 3,3,5-trimethylcyclohexanol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylglycine 3,3,5-trimethylcyclohexyl ester typically involves the esterification of 2-Phenylglycine with 3,3,5-trimethylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-Phenylglycine 3,3,5-trimethylcyclohexyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenylglycine 3,3,5-trimethylcyclohexyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenylglycine 3,3,5-trimethylcyclohexyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-Phenylglycine, which can then interact with enzymes and receptors in biological systems. The phenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Homosalate: An ester of salicylic acid and 3,3,5-trimethylcyclohexanol, used as a UV filter in sunscreens.
2-Hydroxybenzoic acid 3,3,5-trimethylcyclohexyl ester: Another ester with similar structural features and applications.
Uniqueness
2-Phenylglycine 3,3,5-trimethylcyclohexyl ester is unique due to its combination of a phenyl group and a glycine derivative, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101516-98-7 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-amino-2-phenylacetate |
InChI |
InChI=1S/C17H25NO2/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15H,9-11,18H2,1-3H3 |
InChI Key |
XSDOHDZHBPZCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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